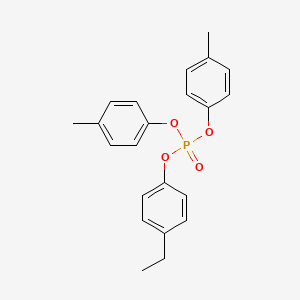
4-Ethylphenyl bis(4-methylphenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 68207 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 68207 involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as N-Chlorosuccinimide and solvents like N,N-Dimethylformamide . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of NSC 68207 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The industrial methods often involve continuous flow processes and the use of automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
NSC 68207 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 68207 include N-Chlorosuccinimide for chlorination reactions and various catalysts for oxidation and reduction reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of NSC 68207 depend on the specific reaction conditions and reagents used. For example, chlorination reactions with N-Chlorosuccinimide can produce chlorinated derivatives of NSC 68207 .
Scientific Research Applications
NSC 68207 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 68207 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medical applications of NSC 68207, including its use in drug development and disease treatment.
Industry: In industrial applications, NSC 68207 is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of NSC 68207 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
NSC 68207 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other chlorinated derivatives and compounds with similar chemical structures.
List of Similar Compounds
- N-Chlorosuccinimide
- N-Bromosuccinimide
- N-Iodosuccinimide
Properties
CAS No. |
43132-96-3 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(4-ethylphenyl) bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C22H23O4P/c1-4-19-9-15-22(16-10-19)26-27(23,24-20-11-5-17(2)6-12-20)25-21-13-7-18(3)8-14-21/h5-16H,4H2,1-3H3 |
InChI Key |
YGSPPXVZKKKOBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
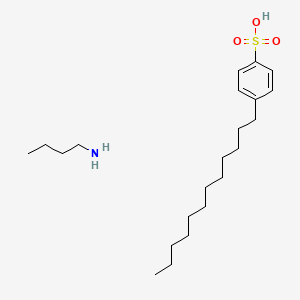
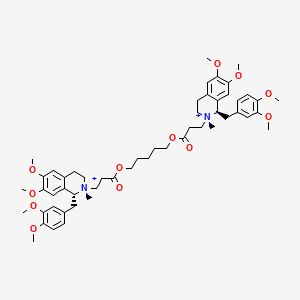
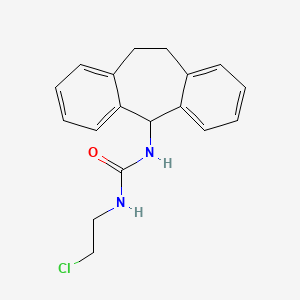
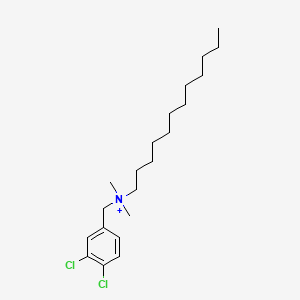
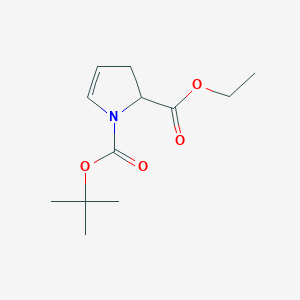


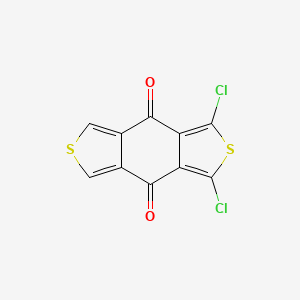
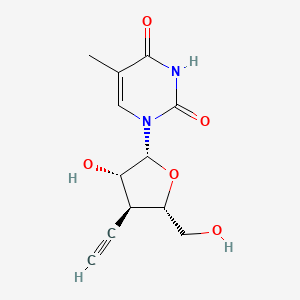
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
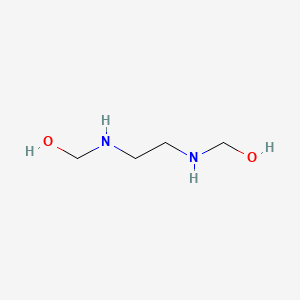
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
